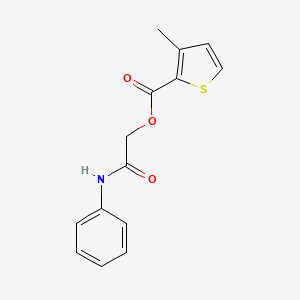

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiophene family of compounds and has been found to have unique biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives

A study explored the synthesis of new phenylalkyloxiranecarboxylic acids, highlighting the potential of these compounds in lowering blood glucose levels in rats. The study demonstrates the relevance of structural modifications on the phenyl ring and chain length to achieve favorable activities, indicating the versatility of related compounds like 2-Oxo-2-(phenylamino)ethyl 3-methylthiophene-2-carboxylate in medicinal chemistry (Eistetter & Wolf, 1982).

Novel Synthesis Approaches

Improved synthesis methods for 2-oxo acids were reported, applying these methods to related compounds. This highlights the compound's role in understanding enzyme inhibition mechanisms and substrate turnover, which can be crucial in designing new inhibitors for enzymatic reactions (Chiu & Jordan, 1994).

Pharmacological Applications

Local Anesthetic and Antiarrhythmic Agents

Research on cyclopenteno[b]thiophene derivatives, as analogs to carticaine, reveals the potential of similar compounds for local anesthetic and antiarrhythmic applications. These findings suggest that structurally related compounds could possess significant medical applications, underlining the importance of chemical derivatives like this compound in developing new therapeutic agents (Al-Obaid et al., 1998).

Material Science Applications

Conjugated Photopolymerisable Liquid Crystals

The study on 3'-methyl-(5,5''-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2':5',2''-terthiophene highlights the application of thiophene derivatives in creating photopolymerizable liquid crystals. This research demonstrates the potential of thiophene-based compounds in the development of advanced materials for optoelectronic applications, suggesting a similar scope for this compound (McGlashon et al., 2012).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the thiophene nucleus plays a vital role in the biological activity of these compounds . The interaction of the compound with its targets likely leads to changes at the molecular level, resulting in the observed pharmacological effects.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The compound’s water solubility of 8241g/L at 25 ºC suggests that it may have good bioavailability.

Result of Action

Given the broad range of pharmacological properties exhibited by thiophene-based analogs, it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects .

Action Environment

It is known that the compound is stable under normal conditions and can decompose in humid air . This suggests that environmental factors such as humidity and temperature could potentially influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-10-7-8-19-13(10)14(17)18-9-12(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXBSHRMHTTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)

![2-([1,1'-biphenyl]-4-yl)-1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B2415959.png)

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)

![N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2415967.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)